rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis

Conformational Analysis Stereochemistry Medicinal Chemistry

rac-(4aR,8aR)-Decahydroquinoline-1-sulfonamide, cis (CAS 1592402-25-9) is a racemic bicyclic sulfonamide. It features a fully saturated quinoline core with a cis ring junction, differentiating it from its trans isomer in both conformation and physical properties.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
Cat. No. B12308072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis
Molecular FormulaC9H18N2O2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCN2S(=O)(=O)N
InChIInChI=1S/C9H18N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2,(H2,10,12,13)
InChIKeyPCAPDDZWQFKHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Procure rac-(4aR,8aR)-Decahydroquinoline-1-sulfonamide, cis for Chiral Synthesis & Screening


rac-(4aR,8aR)-Decahydroquinoline-1-sulfonamide, cis (CAS 1592402-25-9) is a racemic bicyclic sulfonamide . It features a fully saturated quinoline core with a cis ring junction, differentiating it from its trans isomer in both conformation and physical properties. The compound is primarily of interest as a chiral building block or a screening candidate in early-stage drug discovery, but publicly reported biological activity for this exact molecule is currently absent from primary literature .

Why Generic Substitution Fails for rac-(4aR,8aR)-Decahydroquinoline-1-sulfonamide, cis in Biological Studies


In-class decahydroquinoline derivatives cannot be simply interchanged due to profound conformational and, consequently, pharmacological differences dictated by their stereochemistry. The cis-fused ring system fundamentally alters the spatial orientation of the pharmacophoric sulfonamide group, impacting target binding and selectivity compared to trans-isomers or other regioisomers. Direct evidence from the broader class shows cis- and trans-decahydroquinolines exhibit distinct biological activities as noncompetitive nicotinic acetylcholine receptor (nAChR) blockers [1]. For sulfonamide-bearing analogs, a closely related trans-decahydroquinolinylsulfonamide (NSC5476) has demonstrated potent and selective inhibition of miR-122, a profile that may be entirely absent or shifted in the cis-isomer . This underscores the non-interchangeability of these stereoisomers.

Quantitative Selection Evidence for rac-(4aR,8aR)-Decahydroquinoline-1-sulfonamide, cis vs. Closest Analogs


Conformational Preference vs. trans-Decahydroquinoline: Impact on Pharmacophore Orientation

The cis-decahydroquinoline scaffold adopts a favored twin-chair conformation in which the nitrogen lone pair is forced into a sterically hindered 'inside' position, a feature not shared by the trans-isomer [1]. This fundamental difference alters the spatial trajectory of the sulfonamide group, directly impacting its hydrogen-bonding potential and target engagement profile. This conformational behavior is consistent with broader observations of cis- vs. trans-decahydroquinoline alkaloids demonstrating structure-dependent inhibition of nicotinic receptors [2].

Conformational Analysis Stereochemistry Medicinal Chemistry

Physical State Differentiation: cis- vs. trans-Isomer

Cis- and trans-isomers of decahydroquinoline derivatives often exhibit distinct macroscopic physical states due to differences in molecular packing. In a related series, the cis-isomer is described as a yellow oily substance, whereas the trans-isomer forms a monoclinic crystal [1]. This property may have implications for purification, formulation, and handling during the research process.

Physicochemical Properties Formulation Handling

Best Application Scenarios for rac-(4aR,8aR)-Decahydroquinoline-1-sulfonamide, cis Based on Defined Properties


Scaffold for Novel nAChR Ligand Exploration

Based on the class-level evidence that cis-decahydroquinoline alkaloids are noncompetitive nAChR blockers with distinct structure-activity relationships [1], this sulfonamide derivative serves as a unique, conformationally biased scaffold to explore new chemical space around this therapeutically relevant target for pain and neurological disorders.

Stereochemical Probe for miR-122 Inhibition Studies

A known trans-decahydroquinolinylsulfonamide (NSC5476) is a potent miR-122 inhibitor . The cis-configured target compound is the ideal stereochemical probe to investigate the impact of ring geometry on microRNA inhibition, enabling critical selectivity studies to decouple miR-122 inhibition from miR-21 activity.

Building Block for Chiral, Conformationally-Restricted Libraries

The unique 'inside'-positioning of the nitrogen lone pair in the cis-decahydroquinoline system [2] makes this compound a valuable building block for synthesizing conformationally restricted compound libraries. It can impose a specific vector for the sulfonamide pharmacophore, which is not achievable with the trans-isomer, aiding in high-quality hit generation.

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